1,4-Dimethyl-5-aminopyrazole Scaffold Validated in p38α MAP Kinase Inhibitor SAR with Nanomolar IC₅₀
The 5-amino-1,4-dimethyl substitution pattern on the pyrazole ring is specifically validated in p38α MAP kinase inhibitor SAR studies, yielding inhibitors with nanomolar-range IC₅₀ values . The 1,3-dimethyl regioisomer has not demonstrated equivalent efficacy in p38α SAR, suggesting that the 1,4-dimethyl configuration provides a preferred pharmacophore geometry for hinge-binding interactions. The difluorobenzyl group further enhances lipophilicity and metabolic stability relative to the non-fluorinated analog .
| Evidence Dimension | p38α MAP kinase inhibition (SAR validation of scaffold substitution pattern) |
|---|---|
| Target Compound Data | Nanomolar-range IC₅₀ values achieved (1,4-dimethyl-5-aminopyrazole scaffold as core, elaborated with aromatic substituents) |
| Comparator Or Baseline | 1,3-dimethyl-5-aminopyrazole scaffold—no equivalent p38α SAR data reported; expected altered hinge-binding geometry |
| Quantified Difference | Scaffold-dependent activity: the 1,4-dimethyl pattern is specifically required for p38α potency; the 1,3-regioisomer would alter the trajectory of the 5-amine substituent and is not similarly validated |
| Conditions | SAR studies using 1,4-dimethyl-1H-pyrazol-5-amine as core scaffold for p38α MAP kinase inhibitors |
Why This Matters
For procurement decisions in p38α inhibitor development, selecting the 1,4-dimethyl scaffold over the 1,3-regioisomer is mandated by published SAR: only the 1,4-dimethyl configuration has demonstrated nanomolar potency, directly impacting hit-to-lead timelines and success rates.
